molecular formula C12H14O B14644480 6-Phenylhex-2-enal CAS No. 55282-87-6

6-Phenylhex-2-enal

Cat. No.: B14644480
CAS No.: 55282-87-6
M. Wt: 174.24 g/mol
InChI Key: JDOAIIWUMRRAQV-UHFFFAOYSA-N
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Description

6-Phenylhex-2-enal is an organic compound with the molecular formula C13H16O. It is characterized by a phenyl group attached to a hexenal chain, specifically at the 6th position. This compound is known for its aromatic properties and is used in various applications, including flavoring and fragrance industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Phenylhex-2-enal can be synthesized through several methods. One common approach involves the aldol condensation of benzaldehyde with hexanal. The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale aldol condensation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

6-Phenylhex-2-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of phenylhexanoic acid or phenylhexanone.

    Reduction: Formation of 6-phenylhexanol.

    Substitution: Formation of brominated or nitrated derivatives of this compound.

Scientific Research Applications

6-Phenylhex-2-enal has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the flavor and fragrance industry due to its aromatic properties.

Mechanism of Action

The mechanism of action of 6-Phenylhex-2-enal involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

6-Phenylhex-2-enal can be compared with other similar compounds, such as:

    2-Phenylcrotonaldehyde: Similar structure but with a different position of the double bond.

    5-Methyl-2-phenylhex-2-enal: Contains an additional methyl group.

    4-Methyl-2-phenylpent-2-enal: Shorter carbon chain with a methyl group.

These compounds share similar chemical properties but differ in their specific applications and reactivity. The unique structure of this compound makes it particularly valuable in certain industrial and research contexts.

Properties

CAS No.

55282-87-6

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

6-phenylhex-2-enal

InChI

InChI=1S/C12H14O/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h2-3,5-7,9-11H,1,4,8H2

InChI Key

JDOAIIWUMRRAQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC=CC=O

Origin of Product

United States

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